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molecular formula C11H8Br2N2O B8296473 3-(2,4-Dibromophenoxy)pyridin-2-amine

3-(2,4-Dibromophenoxy)pyridin-2-amine

Cat. No. B8296473
M. Wt: 344.00 g/mol
InChI Key: UUAQGBUABJHYAO-UHFFFAOYSA-N
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Patent
US08362037B2

Procedure details

An nitrogen-purged 22 L 5-necked flask was charged with DMF (9 L) followed by slow addition of 2-aminopyridin-3-ol (250.0 g, 2270 mmol) and stirred with mechanical overhead agitator at ambient temperature for 30 minutes to dissolve material. 60% Sodium hydride (87.17 g, 2180 mmol) was added in portions with vigorous stirring and a nitrogen sweep of the reaction vessel. The pot temperature rose from 16° C. to 25° C. during the NaH addition. After the addition was complete, the reaction was stirred at ambient temperature for 60 minutes to ensure all NaH was consumed. 2,4-Dibromo-1-fluorobenzene (225.3 mL, 1816 mmol) was added and heated to 110° C. under nitrogen for 24 hours. The reaction was cooled to 60° C. and transferred to a 20 L flask and the majority of the DMF removed. The resultant sludge was diluted with 1N NaOH (8 L) and EtOAc (8 L) and the mixture was passed through a plug of celite and washed with EtOAc. The layers were separated and the aqueous was extracted with EtOAc (4 L). The combined organic layers were washed with 1 N NaOH (4 L) and 50% saturated brine (4 L), water (2 L) and concentrated until solids started to form. Hexanes (4 L) were added slowly and the mixture was concentrated to around 2 L volume. Hexanes (4 L) were added and the mixture was stirred for 1 hour to allow to cool to ambient temperature. The resulting slurry was filtered, dried on the filter and then dried under high vacuum overnight to afford 3-(2,4-dibromophenoxy)pyridin-2-amine (277.3 g, 44.4% yield).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
87.17 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
225.3 mL
Type
reactant
Reaction Step Five
[Compound]
Name
Hexanes
Quantity
4 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[H-].[Na+].[Br:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1F>>[Br:11][C:12]1[CH:17]=[C:16]([Br:18])[CH:15]=[CH:14][C:13]=1[O:8][C:7]1[C:2]([NH2:1])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Step Two
Name
Quantity
87.17 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
225.3 mL
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Br)F
Step Six
Name
Hexanes
Quantity
4 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with mechanical overhead agitator at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An nitrogen-purged 22 L 5-necked flask
ADDITION
Type
ADDITION
Details
was charged with DMF (9 L)
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve material
STIRRING
Type
STIRRING
Details
with vigorous stirring
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at ambient temperature for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
heated to 110° C. under nitrogen for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 60° C.
CUSTOM
Type
CUSTOM
Details
transferred to a 20 L flask
CUSTOM
Type
CUSTOM
Details
the majority of the DMF removed
ADDITION
Type
ADDITION
Details
The resultant sludge was diluted with 1N NaOH (8 L) and EtOAc (8 L)
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with EtOAc (4 L)
WASH
Type
WASH
Details
The combined organic layers were washed with 1 N NaOH (4 L) and 50% saturated brine (4 L), water (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until solids
CUSTOM
Type
CUSTOM
Details
to form
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to around 2 L volume
ADDITION
Type
ADDITION
Details
Hexanes (4 L) were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(OC=2C(=NC=CC2)N)C=CC(=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 277.3 g
YIELD: PERCENTYIELD 44.4%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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